molecular formula C7H6F3NS B1465875 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol CAS No. 1053658-27-7

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1465875
CAS RN: 1053658-27-7
M. Wt: 193.19 g/mol
InChI Key: KYYULPWLWVEAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-4-(trifluoromethyl)pyridine-2-thiol” is a heteroaromatic thioamide . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of “6-Methyl-4-(trifluoromethyl)pyridine-2-thiol” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-(trifluoromethyl)pyridine-2-thiol” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, such as “6-Methyl-4-(trifluoromethyl)pyridine-2-thiol”, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .

Synthesis of Aminopyridines

“6-Methyl-4-(trifluoromethyl)pyridine-2-thiol” can be used as a reactant for the preparation of aminopyridines via amination reactions .

Catalytic Ligand for Oxidative Coupling

This compound can act as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Preparation of (Trifluoromethyl)pyridyllithiums

It can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used in the synthesis of metal-organic frameworks (MOFs) .

Synthesis of Methiodide Salts

It can be used in the synthesis of methiodide salts .

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYULPWLWVEAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=S)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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